molecular formula C21H21N3O4 B6491051 methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate CAS No. 921780-22-5

methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B6491051
CAS No.: 921780-22-5
M. Wt: 379.4 g/mol
InChI Key: MCFMDSDKTIKAAV-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture combining indole, 1,3,4-oxadiazole, and furan-carboxylate moieties. The indole core is substituted at the 2-position with a 5-butyl-1,3,4-oxadiazole group, while the furan-2-carboxylate moiety is functionalized at the 5-position via a methylene bridge. The butyl chain on the oxadiazole likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name

methyl 5-[[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-4-9-19-22-23-20(28-19)17-12-14-7-5-6-8-16(14)24(17)13-15-10-11-18(27-15)21(25)26-2/h5-8,10-12H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFMDSDKTIKAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could affect multiple biochemical pathways

Pharmacokinetics

Indole derivatives are known to be biologically active, suggesting that they have suitable pharmacokinetic properties for drug development.

Result of Action

Given the various biological activities associated with indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-Hydroxy-2-(2-Methyl-1H-indol-3-yl)benzofuran-3-carboxylate

  • Core Structure : Combines indole and benzofuran-carboxylate groups.
  • Key Differences :
    • The benzofuran ring replaces the furan-carboxylate, introducing an additional aromatic ring and a hydroxyl group.
    • Substituents: A 2-methylindole and ethyl ester (vs. methyl ester in the target compound).
    • Synthetic Route : Synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition, emphasizing transition-metal-mediated strategies .
  • Implications :
    • The hydroxyl group may improve solubility but reduce metabolic stability compared to the oxadiazole-containing target compound.
    • Benzofuran’s extended π-system could enhance binding to aromatic-rich biological targets (e.g., DNA topoisomerases).

Methyl 5-{[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate

  • Core Structure : Features a furan-carboxylate linked to a 1,3,4-thiadiazole via a methylene bridge.
  • Key Differences: Heteroatom Substitution: Thiadiazole (S/N) replaces oxadiazole (O/N), altering electronic properties and hydrogen-bonding capacity.
  • Applications : Used as a drug impurity reference standard, highlighting its relevance in quality control .
  • Implications :
    • Thiadiazole’s sulfur atoms may confer higher reactivity (e.g., susceptibility to oxidation) compared to the more stable oxadiazole.
    • The sulfanyl groups could enhance interactions with cysteine residues in enzymes.

Comparative Data Table

Property/Feature Target Compound Ethyl 5-Hydroxy-2-(2-Methylindol-3-yl)benzofuran-3-carboxylate Methyl 5-{[(5-Sulfanyl-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate
Core Heterocycles Indole, 1,3,4-oxadiazole, furan Indole, benzofuran Furan, 1,3,4-thiadiazole
Key Substituents 5-Butyl (oxadiazole), methyl ester (furan) 2-Methyl (indole), ethyl ester, hydroxyl (benzofuran) Dual sulfanyl (thiadiazole), methyl ester (furan)
Polarity Moderate (oxadiazole is less polar than thiadiazole) High (hydroxyl group) High (sulfanyl groups)
Synthetic Methodology Not specified in evidence Cu(OTf)₂-catalyzed cycloaddition Not detailed (likely nucleophilic substitution)
Potential Applications Hypothesized: Kinase inhibition, antimicrobials Undisclosed (structural analogs used in drug discovery) Drug impurity reference standard
Stability Likely high (oxadiazole resists hydrolysis) Moderate (hydroxyl may undergo conjugation) Low (sulfanyl groups prone to oxidation)

Research Findings and Implications

  • In contrast, thiadiazole’s sulfur atoms may facilitate redox-related mechanisms .
  • Lipophilicity : The butyl chain on the target compound’s oxadiazole likely enhances cell permeability compared to the polar hydroxyl group in the benzofuran analog .
  • Safety Considerations : While the thiadiazole derivative requires stringent safety protocols (e.g., H303+H313+H333 warnings), the target compound’s oxadiazole moiety may offer a safer profile due to reduced reactivity .

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